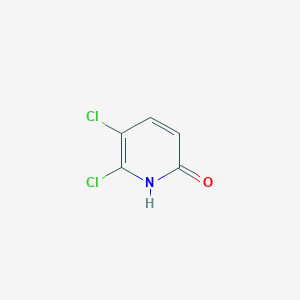

![molecular formula C21H23N3O3S B2589378 Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate CAS No. 691866-91-8](/img/structure/B2589378.png)

Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

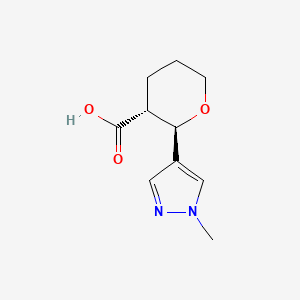

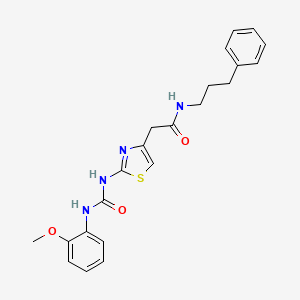

“Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate” is a complex organic compound. It is composed of a butyl benzoate moiety and a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl moiety .

Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O3S . It has a molecular weight of 397.491 Da . The structure includes a thieno[2,3-b]pyridine ring, which is a bicyclic system with a sulfur atom in one ring and a nitrogen atom in the other .Physical And Chemical Properties Analysis

The compound has a melting point of 176-177°C . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications

- Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and potential clinical applications .

- The compound’s structure suggests potential anti-inflammatory properties. It may modulate immune responses by affecting cytokine production or immune cell activation. Investigating its impact on autoimmune diseases or chronic inflammatory conditions could be valuable .

- Given its thieno[2,3-b]pyridine moiety, Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate might have neuroprotective effects. Researchers could explore its ability to mitigate oxidative stress, enhance neuronal survival, or prevent neurodegenerative diseases .

- Investigate its potential as an antimicrobial agent. The compound’s unique structure may interact with bacterial or fungal membranes, disrupting their integrity. Assess its efficacy against drug-resistant strains or biofilms .

- The conjugated system in Butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate makes it interesting for organic semiconductors. Researchers could explore its use in organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors .

- Utilize its carbonyl and amino groups for targeted drug delivery. Researchers could design prodrugs or conjugates, exploiting its stability and potential tissue-specific accumulation .

Anticancer Properties

Anti-Inflammatory and Immunomodulatory Effects

Neuroprotective Applications

Antimicrobial Activity

Organic Electronics and Optoelectronics

Drug Delivery Systems

Mechanism of Action

Target of Action

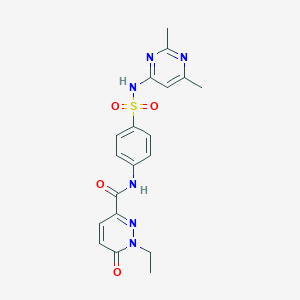

Functionalized thieno[2,3-b]pyridines, a class of compounds to which this molecule belongs, are known to be used in the treatment of central nervous system diseases and as c-terminal hydrolase l1 (uch-l1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .

properties

IUPAC Name |

butyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-4-5-10-27-21(26)14-6-8-15(9-7-14)24-19(25)18-17(22)16-12(2)11-13(3)23-20(16)28-18/h6-9,11H,4-5,10,22H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRWTGQQFIGOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2589317.png)